molecular formula C14H10ClNOS B133072 2-phenothiazin-10-ylacetyl Chloride CAS No. 158502-05-7

2-phenothiazin-10-ylacetyl Chloride

Cat. No.: B133072
CAS No.: 158502-05-7
M. Wt: 275.8 g/mol
InChI Key: BBGHCAFPASHYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .

Preparation Methods

The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.

    Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .

Comparison with Similar Compounds

2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .

    Chlorpromazine: Used primarily as an antipsychotic agent.

    Promethazine: Known for its antihistaminic and antiemetic properties.

    Thioridazine: Used as an antipsychotic with additional sedative effects.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

2-phenothiazin-10-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGHCAFPASHYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409331
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158502-05-7
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.